molecular formula C15H13Cl2N3O B11113864 2-Anilino-N'-(2,4-dichlorobenzylidene)acetohydrazide

2-Anilino-N'-(2,4-dichlorobenzylidene)acetohydrazide

Cat. No.: B11113864
M. Wt: 322.2 g/mol
InChI Key: LFNMKUBJLBGQKE-DJKKODMXSA-N
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Description

2-Anilino-N’-(2,4-dichlorobenzylidene)acetohydrazide is an organic compound with the molecular formula C15H13Cl2N3O. This compound is known for its unique structure, which includes an aniline group, a dichlorobenzylidene moiety, and an acetohydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-N’-(2,4-dichlorobenzylidene)acetohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-anilinoacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for 2-Anilino-N’-(2,4-dichlorobenzylidene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-N’-(2,4-dichlorobenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

2-Anilino-N’-(2,4-dichlorobenzylidene)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Anilino-N’-(2,4-dichlorobenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Anilino-N’-(2,4-dichlorobenzylidene)acetohydrazide can be compared with other similar compounds, such as:

    2-Anilino-N’-(4-chlorobenzylidene)acetohydrazide: This compound has a similar structure but with a single chlorine atom at the 4-position of the benzylidene group.

    N’-(2,4-dichlorobenzylidene)-2-(4-ethoxyanilino)acetohydrazide: This compound features an ethoxy group instead of an aniline group.

    2-Anilino-N’-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide: This compound has an additional benzyl group attached to the oxygen atom.

The uniqueness of 2-Anilino-N’-(2,4-dichlorobenzylidene)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H13Cl2N3O

Molecular Weight

322.2 g/mol

IUPAC Name

2-anilino-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H13Cl2N3O/c16-12-7-6-11(14(17)8-12)9-19-20-15(21)10-18-13-4-2-1-3-5-13/h1-9,18H,10H2,(H,20,21)/b19-9+

InChI Key

LFNMKUBJLBGQKE-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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